molecular formula C9H9BrN4O B12581142 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole CAS No. 188890-67-7

5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole

Katalognummer: B12581142
CAS-Nummer: 188890-67-7
Molekulargewicht: 269.10 g/mol
InChI-Schlüssel: BAKNLXDAECNJCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromine atom at the 5-position and a 4-methoxyphenylmethyl group attached to the tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic or basic conditions.

    Attachment of the 4-Methoxyphenylmethyl Group: This step involves the reaction of the tetrazole with a suitable 4-methoxyphenylmethyl halide under basic conditions to form the final compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom or the tetrazole ring, leading to debromination or ring-opening reactions.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of debrominated tetrazole or ring-opened products.

    Substitution: Formation of new tetrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biological processes involving tetrazoles.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Medicine:

    Drug Development: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of antimicrobial or anticancer drugs.

Industry:

    Agriculture: It can be used in the synthesis of agrochemicals.

    Electronics: The compound may find applications in the development of electronic materials and devices.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The methoxy group can also play a role in modulating the compound’s reactivity and binding affinity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, influencing signal transduction pathways.

    DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

    5-Bromo-1-phenyl-1H-tetrazole: Similar structure but lacks the methoxy group, which can influence its reactivity and applications.

    4-Methoxyphenyl-1H-tetrazole: Lacks the bromine atom, which can affect its chemical properties and biological activity.

    1-[(4-Methoxyphenyl)methyl]-1H-tetrazole:

Uniqueness: The presence of both the bromine atom and the 4-methoxyphenylmethyl group in 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole makes it unique

Eigenschaften

CAS-Nummer

188890-67-7

Molekularformel

C9H9BrN4O

Molekulargewicht

269.10 g/mol

IUPAC-Name

5-bromo-1-[(4-methoxyphenyl)methyl]tetrazole

InChI

InChI=1S/C9H9BrN4O/c1-15-8-4-2-7(3-5-8)6-14-9(10)11-12-13-14/h2-5H,6H2,1H3

InChI-Schlüssel

BAKNLXDAECNJCI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.